molecular formula C10H5F11N2O3 B4176471 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B4176471
M. Wt: 410.14 g/mol
InChI Key: RZQPRKAWBODTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the inhibition of specific enzymes by binding to their active sites. This inhibition leads to a disruption in cellular processes that are dependent on the activity of these enzymes. The specific enzymes targeted by this compound vary depending on the research application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes targeted by the compound. In general, the inhibition of these enzymes can lead to a decrease in cellular proliferation, inflammation, and oxidative stress. These effects have been observed in studies related to cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments include its specificity for certain enzymes and its ability to inhibit their activity. This allows researchers to study the function of these enzymes in a controlled manner. However, the limitations of using this compound include its potential toxicity and off-target effects. Careful consideration must be given to the concentration and duration of exposure to avoid unwanted effects.

Future Directions

For the use of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide in scientific research include its application in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. The development of new analogs with improved specificity and reduced toxicity is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research for its ability to inhibit specific enzymes and observe their effects on cellular processes. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in the development of new therapies for various diseases.

Scientific Research Applications

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(5-methyl-3-isoxazolyl)propanamide is used in scientific research as a tool to study the function of specific proteins and enzymes. This compound is used to inhibit the activity of certain enzymes and observe the effects on cellular processes. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F11N2O3/c1-3-2-4(23-25-3)22-5(24)6(11,8(14,15)16)26-10(20,21)7(12,13)9(17,18)19/h2H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQPRKAWBODTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F11N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.